molecular formula C7H11N5O4S2 B14456384 N-Propyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide CAS No. 74186-58-6

N-Propyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide

Cat. No.: B14456384
CAS No.: 74186-58-6
M. Wt: 293.3 g/mol
InChI Key: VEMOEZZTAOEOMB-UHFFFAOYSA-N
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Description

N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to changes in cellular processes and pathways, which may result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.

    Sulfamethoxazole: An antibiotic that also contains a sulfonamide group.

Uniqueness

N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74186-58-6

Molecular Formula

C7H11N5O4S2

Molecular Weight

293.3 g/mol

IUPAC Name

N-propyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C7H11N5O4S2/c1-2-3-9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h2-3H2,1H3,(H,9,13)(H2,8,15,16)(H,10,11,14)

InChI Key

VEMOEZZTAOEOMB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N

Origin of Product

United States

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